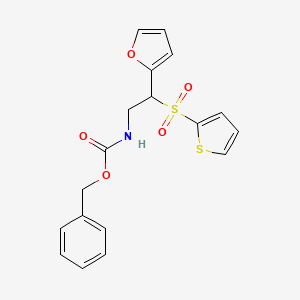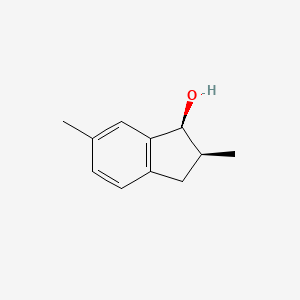![molecular formula C11H11FN4OS B2963385 4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869068-03-1](/img/structure/B2963385.png)
4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds. The 1,2,4-triazine ring is a six-membered ring with three carbon atoms and three nitrogen atoms. The compound also contains a fluorophenyl group, a methylsulfanyl group, and an amino group, which can significantly affect its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazine ring, the fluorophenyl group, the methylsulfanyl group, and the amino group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the fluorophenyl group could undergo electrophilic aromatic substitution, and the methylsulfanyl group could undergo oxidation and other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase its stability and lipophilicity, while the amino group could make it more polar .Scientific Research Applications
Catalyst-Free Synthesis and Structural Studies
A catalyst- and solvent-free synthesis technique has been developed for regioselective synthesis involving compounds related to "4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one". This method includes microwave-assisted Fries rearrangement and theoretical studies using density functional theory (DFT) calculations to analyze the prototropy process and rearrangement mechanisms, showcasing the efficient synthesis of heterocyclic compounds for various applications (Moreno-Fuquen et al., 2019).
Synthesis of Novel Compounds with Potential Antioxidant Activities
Research has been conducted on the synthesis of novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moieties. These compounds exhibit significant antioxidant properties, indicating their potential in the development of new therapeutic agents (Makki et al., 2018).
Antimicrobial Activities of Triazinone Derivatives
Several studies focus on the synthesis of new 1,2,4-triazole derivatives, including those related to "this compound". These compounds have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms (Bektaş et al., 2007).
Enzymatic Activity Influence by Triazinone Derivatives
The synthesis of α-amino acids bearing 1,2,4-triazinone and steroidal moieties has been explored. These compounds demonstrate significant effects on enzymatic activities, specifically cellobiase activity, indicating potential applications in biotechnology and drug development (Bakhotmah, 2015).
Molluscicidal and Antibacterial Agents
New fluorine/phosphorus-substituted compounds have been synthesized for use as molluscicidal agents against snails responsible for Bilharziasis diseases. Additionally, some of these compounds exhibit antibacterial properties, further expanding their potential applications in medical and environmental sciences (Al-Romaizan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKKLOIXWAOUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2963302.png)
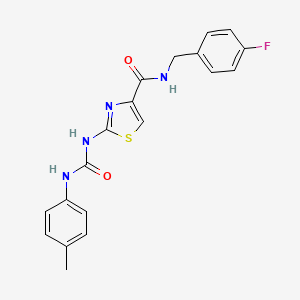
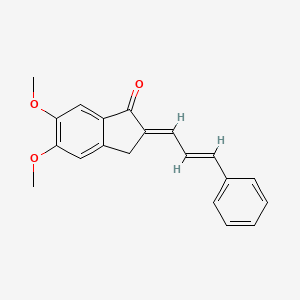
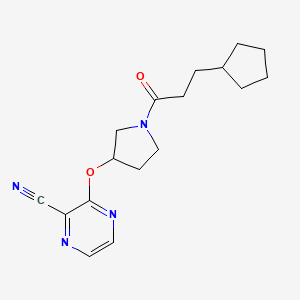
![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)


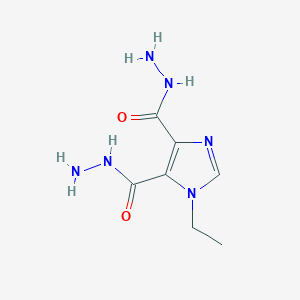
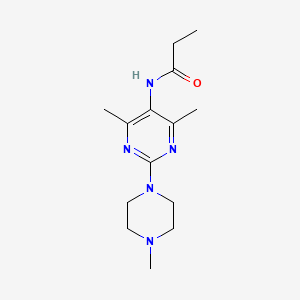
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)
![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)
![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)
